molecular formula C14H18N2O3S B13594319 2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid

2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid

Cat. No.: B13594319
M. Wt: 294.37 g/mol
InChI Key: HLLVFGNMJXKQJF-UHFFFAOYSA-N
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Description

2-azaspiro[3.3]heptane-5-carbonitrile; 4-methylbenzene-1-sulfonic acid is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptane-5-carbonitrile typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of 1,3-bis-electrophiles with 1,1-bis-nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.3]heptane-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Mechanism of Action

The mechanism of action of 2-azaspiro[3.3]heptane-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azaspiro[3.3]heptane-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

2-azaspiro[3.3]heptane-7-carbonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H10N2.C7H8O3S/c8-3-6-1-2-7(6)4-9-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,1-2,4-5H2;2-5H,1H3,(H,8,9,10)

InChI Key

HLLVFGNMJXKQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1C#N)CNC2

Origin of Product

United States

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